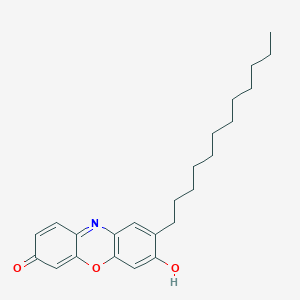

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

Beschreibung

2-Dodecyl-7-hydroxy-3H-phenoxazin-3-one is a phenoxazinone derivative characterized by a dodecyl (C₁₂H₂₅) chain at position 2 and a hydroxyl (-OH) group at position 7 of the heterocyclic core. Phenoxazinones are redox-active compounds with applications in medicinal chemistry, materials science, and analytical detection systems. Thus, comparisons below rely on structurally analogous phenoxazinones from peer-reviewed sources.

Eigenschaften

Molekularformel |

C24H31NO3 |

|---|---|

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

8-dodecyl-7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)28-23-16-19(26)13-14-20(23)25-21/h13-17,27H,2-12H2,1H3 |

InChI-Schlüssel |

PDNJNQOJZZEZKH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one typically involves the reaction of resorufin with dodecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form resorufin, which is a highly fluorescent compound.

Reduction: It can be reduced to dihydroresorufin, which is non-fluorescent.

Substitution: The dodecyl group can be substituted with other alkyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions are resorufin and dihydroresorufin .

Wissenschaftliche Forschungsanwendungen

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one involves its ability to react with hydroxyl radicals and other reactive oxygen species. When it encounters these radicals, it undergoes oxidation to form resorufin, which emits fluorescence. This fluorescence can be measured to quantify the presence of ROS and assess oxidative stress in biological samples . The molecular targets include cellular components that generate ROS, such as mitochondria and enzymes like superoxide dismutase .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Phenoxazinone Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The dodecyl chain in the target compound drastically increases logP (estimated >8) compared to analogues with smaller substituents (e.g., 2-amino-7-methoxy: logP ~1.5 ). This enhances membrane permeability but reduces aqueous solubility. Methoxy (OCH₃) and acetyloxy (OCOCH₃) groups moderately increase lipophilicity relative to hydroxyl (-OH) but are less impactful than alkyl chains .

- Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) stabilize the phenoxazinone core, altering redox potentials. The hydroxyl group (-OH) in the target compound may increase acidity (pKa ~8–10) compared to methoxy derivatives . The acetyloxy group in 7-(acetyloxy)-3H-phenoxazin-3-one is susceptible to hydrolysis, forming 7-hydroxy derivatives under physiological conditions .

- Biological Activity: Amino-substituted phenoxazinones (e.g., 2-amino-7-methoxy) exhibit antimicrobial activity due to nucleophilic interactions with bacterial enzymes . The dodecyl chain in the target compound may enhance binding to lipid-rich targets (e.g., bacterial membranes or enzyme hydrophobic pockets).

Stability and Reactivity

- The hydroxyl group at position 7 in the target compound increases susceptibility to oxidation compared to methoxy or acetyloxy analogues.

- The dodecyl chain may sterically hinder interactions at position 2, reducing reactivity with electrophilic agents compared to amino-substituted derivatives .

Research Implications and Gaps

While the provided evidence highlights trends in phenoxazinone derivatives, direct experimental data on this compound (e.g., spectral data, biological assays) are absent. Future studies should prioritize:

Synthesis and Characterization : Confirm molecular weight, solubility, and stability via HPLC-MS and NMR.

Comparative Bioactivity Studies : Evaluate antimicrobial, anticancer, or redox-modulating effects against analogues.

Computational Modeling : Predict binding affinities and metabolic pathways using QSAR or molecular docking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.